molecular formula C13H17FO B7990293 4-Allyl-2-butoxy-1-fluorobenzene

4-Allyl-2-butoxy-1-fluorobenzene

Cat. No.: B7990293
M. Wt: 208.27 g/mol
InChI Key: YZLBWNSTONXHMA-UHFFFAOYSA-N
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Description

4-Allyl-2-butoxy-1-fluorobenzene is an organic compound with the molecular formula C13H17FO It is a derivative of benzene, where the benzene ring is substituted with an allyl group, a butoxy group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2-butoxy-1-fluorobenzene typically involves the following steps:

    Formation of the Allyl Group: The allyl group can be introduced through an allylation reaction, where an allyl halide reacts with a suitable nucleophile.

    Introduction of the Butoxy Group: The butoxy group can be added via an etherification reaction, where a butanol derivative reacts with the benzene ring.

    Fluorination: The fluorine atom is introduced through a fluorination reaction, often using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of catalysts, controlled reaction conditions, and purification techniques to ensure the desired product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2-butoxy-1-fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the allyl group to a saturated alkyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Saturated alkyl derivatives or de-fluorinated products.

    Substitution: Amino or thiol-substituted benzene derivatives.

Scientific Research Applications

4-Allyl-2-butoxy-1-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Allyl-2-butoxy-1-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The allyl and butoxy groups can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

4-Allyl-2-butoxy-1-fluorobenzene can be compared with other similar compounds, such as:

    4-Allyl-2-butoxy-1-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.

    4-Allyl-2-butoxy-1-bromobenzene: Similar structure but with a bromine atom instead of fluorine.

    4-Allyl-2-butoxy-1-iodobenzene: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its chlorine, bromine, and iodine analogs. This makes it particularly useful in specific chemical reactions and applications.

Properties

IUPAC Name

2-butoxy-1-fluoro-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO/c1-3-5-9-15-13-10-11(6-4-2)7-8-12(13)14/h4,7-8,10H,2-3,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLBWNSTONXHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)CC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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